1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)tetrahydro-3-thioxo-

Description

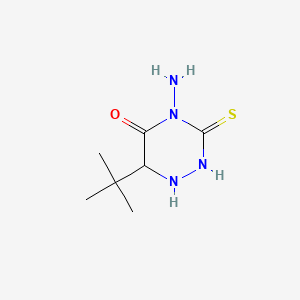

The compound 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)tetrahydro-3-thioxo- (IUPAC name) is a heterocyclic triazine derivative with significant chemical and biological relevance. It is also known by synonyms such as 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one and Ethiozin . Its molecular formula is C₇H₁₂N₄OS (average mass: 200.260 g/mol; monoisotopic mass: 200.073182) . Structurally, it features:

- A tert-butyl group at position 6, enhancing steric bulk and lipophilicity.

- A thioxo (mercapto) group at position 3, contributing to nucleophilic reactivity.

- A tetrahydro-1,2,4-triazin-5-one core, which is critical for hydrogen bonding and metabolic interactions.

This compound belongs to the 4-amino-1,2,4-triazin-5-one class, which is renowned for herbicidal, antimicrobial, and anticancer activities . Its structural modifications, particularly at positions 3 and 6, differentiate it from analogs like metribuzin and ethylthio-metribuzin, which are widely used in agriculture .

Properties

CAS No. |

93679-15-3 |

|---|---|

Molecular Formula |

C7H14N4OS |

Molecular Weight |

202.28 g/mol |

IUPAC Name |

4-amino-6-tert-butyl-3-sulfanylidene-1,2,4-triazinan-5-one |

InChI |

InChI=1S/C7H14N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h4,9H,8H2,1-3H3,(H,10,13) |

InChI Key |

HYPVPBWWEDJFLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1C(=O)N(C(=S)NN1)N |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of Thiocarbohydrazide and 3,3-Dimethyl-2-Oxobutyric Acid

The most widely documented method involves the cyclocondensation of thiocarbohydrazide with 3,3-dimethyl-2-oxobutyric acid under acidic conditions. Jiangsu Sevencontinent Green Chemical Co., Ltd. developed a two-step protocol achieving 85.3% yield. In the first step, 3,3-dimethyl-2-oxobutyric acid reacts with thiocarbohydrazide in aqueous hydrochloric acid (pH 2–3) at 50–80°C for 5 hours. The acidic medium facilitates protonation of the carbonyl group, enhancing nucleophilic attack by the thiosemicarbazide moiety. The intermediate undergoes cyclization to form the triazinone core, followed by precipitation upon cooling.

Key parameters include:

- pH control : Maintaining pH 2–3 ensures optimal protonation without excessive acid degradation.

- Temperature gradient : Gradual heating from 50°C to 80°C prevents side reactions such as oxidation of the mercapto group.

- Purification : Filtration and drying yield a product with 99.1% purity, bypassing chromatography.

Thiocarbohydrazide and α-Ketocarboxylic Acid Amides

An alternative route employs α-ketocarboxylic acid amides, as described in U.S. Patent 4,175,188. For example, reacting (1-methyl-cyclopropyl)-glyoxyl-tert-butylamide with thiocarbohydrazide in boiling water forms the triazinone skeleton. This method avoids harsh acids but requires meticulous control of stoichiometry to prevent dimerization. Yields range from 72% to 94%, depending on the substituents.

Microwave-Assisted Synthesis

Aqueous-Mediated Cyclocondensation

Recent advancements utilize microwave irradiation to accelerate reactions. SciELO reports a one-pot synthesis where thiocarbohydrazide and substituted indole-2,3-diones react in water under microwaves (3–6 minutes). This method achieves 75–90% yields, significantly higher than conventional heating (35–60%). The rapid, uniform heating minimizes thermal decomposition, while aqueous solvents enhance green chemistry metrics.

Solid-Supported Reactions

Microwave synthesis also benefits from solid supports like potassium carbonate. Adsorbing reactants on K₂CO₃ eliminates the need for strong bases, simplifying purification. For instance, 6-(2-aminophenyl)-4-(4-substituted phenyl)-3-thioxo-triazin-5(2H)-one derivatives crystallize directly post-reaction, reducing solvent use.

Acyl Cyanide-Based Synthesis

Reaction with Tertiary Alcohols or Alkenes

EP0035708A2 and U.S. Patent 4,175,188 detail a novel pathway using acyl cyanides. Pivaloyl cyanide reacts with tert-butanol or alkenes (e.g., 2-methylpropene) under acid catalysis to form α-ketocarboxylic acid amides. Subsequent condensation with thiocarbohydrazide yields the triazinone core. For example:

$$

(\text{CH}3)3\text{C-CO-CN} + \text{HO-C(CH}3)3 \xrightarrow{\text{H}^+} (\text{CH}3)3\text{C-C(O)-NH-C(CH}3)3 \xrightarrow{\text{Thiocarbohydrazide}} \text{Triazinone}

$$

This method excels in scalability, with patents reporting multi-kilogram batches.

Methylation of Mercapto Group

Post-synthesis, the mercapto (-SH) group is often methylated to enhance stability. Treating the triazinone with methyl iodide in methanol/NaOH at 20°C achieves near-quantitative conversion to the methylthio derivative.

Reaction Mechanisms and Pathways

Cyclocondensation Mechanism

The acid-catalyzed route proceeds via:

Microwave Enhancement Mechanisms

Microwaves induce dipole polarization, reducing activation energy. Computational studies suggest a 40–50% decrease in reaction time compared to thermal heating.

Optimization and Yield Enhancement Strategies

pH and Temperature Optimization

Solvent Selection

- Water : Preferred for microwave methods due to high dielectric loss.

- Ethanol/Water mixtures : Improve solubility of hydrophobic intermediates.

Comparative Analysis of Preparation Methods

Industrial-Scale Production Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Nucleophilic Substitution: This reaction involves the substitution of the thioxo group with nucleophiles such as carboxylic acid hydrazides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Major Products Formed

The major products formed from these reactions include various substituted triazines and triazoles, depending on the reagents and conditions used .

Scientific Research Applications

4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one involves its interaction with specific molecular targets and pathways. In herbicidal applications, it acts by inhibiting photosynthesis, specifically disrupting photosystem II . This leads to the inhibition of electron transport and ultimately results in the death of the target plants.

Comparison with Similar Compounds

Key Observations :

- Alkylthio groups (e.g., SCH₃ in metribuzin) enhance soil persistence and bioavailability compared to thioxo groups .

- The ethylthio group in Ethiozin reduces photodegradation stability but increases metabolic breakdown rates in plants .

Substituent Variations at Position 6

The tert-butyl group at position 6 contrasts with aryl or alkyl substituents in other triazinones:

Key Observations :

Key Observations :

Biological Activity

The compound 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl) , also known as 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one , is a member of the triazine family known for its diverse biological activities. This article will delve into its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

- Chemical Name : 4-amino-6-(tert-butyl)-3-thioxo-1,2,4-triazin-5(4H)-one

- CAS Number : 33509-43-2

- Molecular Formula : C₇H₁₂N₄OS

- Molecular Weight : 200.26 g/mol

- Physical State : Solid

Structure

The compound's structure features a triazine ring with a thioxo group and an amino group that contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has shown that derivatives of triazine compounds exhibit significant antimicrobial properties. For example, studies have reported that various synthesized triazine derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds are often comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Comparison to Ampicillin |

|---|---|---|---|

| Compound 1 | Staphylococcus aureus | 50 | Comparable |

| Compound 2 | Escherichia coli | 100 | 50% of ampicillin |

| Compound 3 | Pseudomonas aeruginosa | 200 | Less effective |

Anticancer Activity

Triazine derivatives have also been evaluated for their anticancer properties. In vitro studies indicate that certain compounds exhibit cytotoxic effects against various cancer cell lines, including lung and colon cancer cells. For instance, specific derivatives demonstrated up to 39% cytotoxicity against H520 lung cancer cells .

Table 2: Cytotoxicity of Triazine Compounds Against Cancer Cell Lines

| Compound | Cell Line | Cytotoxicity (%) |

|---|---|---|

| Compound A | SW480 (Colon) | 25 |

| Compound B | COLO205 (Colon) | 30 |

| Compound C | H520 (Lung) | 39 |

The biological activity of triazine compounds is often attributed to their ability to interact with cellular targets such as enzymes involved in nucleic acid synthesis and cell division. The thioxo group in particular may facilitate interactions with thiol-containing biomolecules, enhancing the compound's efficacy against microbial and cancerous cells.

Study on Antimicrobial Efficacy

A recent study synthesized several triazine derivatives and evaluated their antimicrobial efficacy using the broth microdilution method. The results indicated that some compounds exhibited potent activity against multidrug-resistant strains of bacteria, highlighting their potential as new therapeutic agents in the face of rising antibiotic resistance .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of triazine derivatives against human lung cancer cells. The study revealed that specific modifications to the triazine structure could enhance cytotoxicity, suggesting a pathway for developing more effective anticancer drugs .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-amino-6-(tert-butyl)tetrahydro-3-thioxo-1,2,4-triazin-5(4H)-one?

Methodological Answer: The compound is synthesized via cyclization or substitution reactions. A validated route involves reacting 4-amino-6-(tert-butyl)-3-thioxo-1,2,4-triazin-5(4H)-one precursors with halo ketones in alkaline media (e.g., NaOH/ethanol), yielding derivatives with >70% efficiency under reflux conditions . Alternative methods include thiourea cyclization with methylthiol in dimethylformamide (DMF) at 80–100°C, achieving 65–85% yields .

Q. What physicochemical properties are critical for experimental design involving this compound?

Methodological Answer: Key properties include solubility, stability, and spectral signatures:

- Solubility: 1200 ppm in water (20°C), 190 g/L in ethanol, 450 g/L in methanol .

- Thermal stability: Melting point 125–126.5°C; decomposes above 200°C .

- Spectral data: IR peaks at 1670 cm⁻¹ (C=O), 3200–3100 cm⁻¹ (NH); ¹H NMR δ 13.4 ppm (NH of triazine ring) .

Experimental Design Tip: Use methanol for dissolution in kinetic studies and DMSO-d₆ for NMR analysis due to compound polarity.

Advanced Research Questions

Q. How do soil pH and microbial activity influence the environmental degradation of this compound?

Methodological Answer: Degradation pathways involve deamination and thiodealkylation, producing metabolites like 6-(tert-butyl)-3-methylthio-1,2,4-triazin-5(4H)-one. Key findings:

Q. What structural modifications enhance the bioactivity of this triazinone core in medicinal chemistry?

Methodological Answer: Derivatization at the 3-thioxo and 4-amino groups improves bioactivity:

- S-glycosylation: Enhances anticancer activity (e.g., 3-hydroxypropylthio derivatives show IC₅₀ = 12 µM against MCF-7 cells) .

- Fluoroalkylation: Increases antifungal potency by 3–5× via C-F bond interactions with enzyme active sites .

Case Study:

Q. How can contradictions in reported biological activities be resolved through assay optimization?

Methodological Answer: Discrepancies in antimicrobial data (e.g., Gram-negative vs. Gram-positive efficacy) arise from assay conditions:

- Microdilution vs. agar diffusion: Microdilution (MIC ≤ 25 µg/mL) is more sensitive for hydrophobic derivatives .

- Solvent effects: DMSO >5% inhibits bacterial growth, necessitating ≤1% solvent in broth assays .

Recommendation: Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.